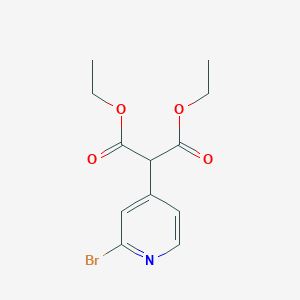
Diethyl 2-(2-Bromo-4-pyridyl)malonate
Description
Diethyl 2-(2-Bromo-4-pyridyl)malonate is a brominated pyridine derivative of diethyl malonate. It features a malonate core esterified with ethyl groups and substituted at the central carbon with a 2-bromo-4-pyridyl moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in multicomponent reactions (MCRs) for constructing heterocyclic frameworks . Its bromine atom enhances electrophilicity, enabling cross-coupling or nucleophilic substitution reactions, while the pyridine ring contributes to coordination chemistry and biological activity .
Properties
Molecular Formula |
C12H14BrNO4 |
|---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
diethyl 2-(2-bromopyridin-4-yl)propanedioate |
InChI |
InChI=1S/C12H14BrNO4/c1-3-17-11(15)10(12(16)18-4-2)8-5-6-14-9(13)7-8/h5-7,10H,3-4H2,1-2H3 |
InChI Key |
RIHUXTHFFOGHJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=NC=C1)Br)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Heterocyclic Core Variations
Diethyl 2-(5-Bromopyrimidin-2-yl)malonate
- Structure : Replaces the pyridine ring with pyrimidine, introducing an additional nitrogen atom.
- Reactivity : The pyrimidine core increases electron deficiency, enhancing reactivity in cycloaddition reactions (e.g., with arynes) compared to pyridine derivatives .
- Physical Properties : Higher density (1.474 g/cm³ predicted) and boiling point (150–152°C at 2 Torr) due to increased polarity .
Diethyl 2-(Pyridin-2-ylmethylene)malonate
- Structure : Features a methylene-linked pyridine instead of direct substitution.
Brominated Malonate Derivatives
Diethyl {[(4-Bromophenyl)amino]methylene}malonate
- Structure : Substitutes pyridine with a brominated phenyl group.
- Electronic Effects: The electron-withdrawing bromine para to the amino group stabilizes the enol tautomer, influencing keto-enol equilibrium and acidity (pKa ~7.83) .
- Biological Relevance : Similar brominated aromatic systems exhibit antimicrobial activity, though pyridine derivatives may offer improved solubility .
Diethyl Bromo(methyl)malonate
Ester Group Variations
Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate
- Structure: Methyl esters instead of ethyl, with a fused chromeno-pyridine system.
- Synthesis : Prepared via MCRs in DMSO, yielding 90% with a decomposition point of 197–198°C, higher than typical ethyl esters due to increased crystallinity .
- Applications: Chromeno-pyridine derivatives show promise in medicinal chemistry (e.g., antimicrobial agents), though ethyl esters generally offer better bioavailability .
Alkylated and Functionalized Derivatives
Diethyl 2-(2-Bromo-4-phenylbutyl)malonate
- Structure : Alkyl chain replaces the pyridyl group.
- Synthetic Utility : Used in alkylation reactions (70% yield via SN2 mechanisms), highlighting bromine’s role as a leaving group. The pyridyl analog’s aromaticity may limit such reactivity .
Diethyl 2-(3-Bromopropyl)-2-methylmalonate
- Structure : Bromine on a propyl chain with a methyl branch.
- Physical Properties : Lower polarity (C11H19BrO4) compared to aromatic analogs, affecting solubility in polar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


